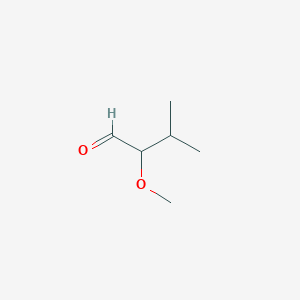![molecular formula C15H15FN2OS B2732420 2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide CAS No. 1386779-44-7](/img/structure/B2732420.png)
2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide is a novel chemical entity that has caught the attention of chemists and researchers due to its unique structural features and potential applications in various fields. This compound integrates a fluorine atom, a pyridine ring, and a carboxamide group, contributing to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide involves multiple steps. Typically, the process begins with the formation of the pyridine ring, followed by the introduction of the fluorine atom and the carboxamide group. Key reaction conditions may include specific temperatures, solvents, and catalysts to ensure the correct formation of the desired compound.
Formation of the pyridine ring: : Utilizing starting materials such as 3-[1-(methylsulfanyl)ethyl]benzene and appropriate reagents.
Introduction of the fluorine atom: : This step might involve the use of a fluorinating agent like diethylaminosulfur trifluoride.
Formation of the carboxamide group: : Reacting the intermediate compound with a carboxamide precursor under controlled conditions.
Industrial Production Methods
For large-scale production, optimizing the synthetic route for cost efficiency and yield is crucial. Typically, continuous flow reactors and automated synthesis platforms can be employed to scale up the synthesis process.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : Reacts with oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: : Undergoes reduction to yield various amine derivatives.
Substitution: : Nucleophilic or electrophilic substitutions on the pyridine ring.
Common Reagents and Conditions
Oxidation: : Utilization of reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride in suitable solvents.
Substitution: : Diverse reagents depending on the desired substitution pattern, such as halogens or organolithium compounds.
Major Products Formed from These Reactions
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Amine derivatives.
Substitution: : Modified pyridine compounds with various functional groups.
科学的研究の応用
Chemistry
Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Serves as a building block in the development of new catalytic systems.
Biology
Explored for its potential interactions with biological macromolecules, including proteins and DNA.
Studied for its bioactive properties, such as antimicrobial or anticancer activities.
Medicine
Investigated as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry
Utilized in the manufacture of specialty chemicals and materials.
Employed in the development of new agrochemicals and pesticides.
作用機序
Molecular Targets and Pathways Involved
The mechanism of action of 2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biological pathways, influencing cellular processes such as proliferation, apoptosis, or signal transduction. The precise pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-(3-bromophenyl)pyridine-4-carboxamide: : Shares the pyridine-4-carboxamide core but differs in the substituents, affecting its reactivity and applications.
2-chloro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide: : Substituting fluorine with chlorine alters its chemical properties and interactions.
2-fluoro-N-(3-phenyl)pyridine-4-carboxamide: : Lacks the methylsulfanyl group, which impacts its biological activity and synthesis route.
Highlighting Uniqueness
2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide stands out due to the presence of both the fluorine atom and the methylsulfanyl group, providing it with unique electronic and steric properties that influence its reactivity and interactions in both chemical and biological contexts.
This compound is a fascinating subject of study with potential across a broad spectrum of scientific fields. Whether in the lab or potentially in therapeutic applications, its unique structure paves the way for exciting developments.
特性
IUPAC Name |
2-fluoro-N-[3-(1-methylsulfanylethyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-10(20-2)11-4-3-5-13(8-11)18-15(19)12-6-7-17-14(16)9-12/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCCFTVEPZMUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=CC(=NC=C2)F)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5Z)-3-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2732338.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2732339.png)
![N-(3-chloro-4-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2732341.png)
![N-(3-acetamidophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2732342.png)

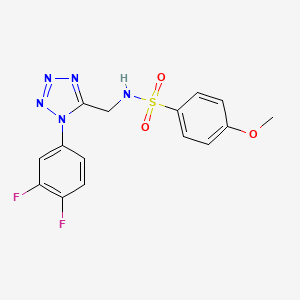
![N,N-dimethyl-4-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2732348.png)
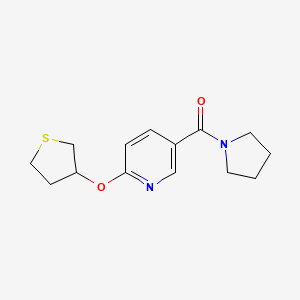
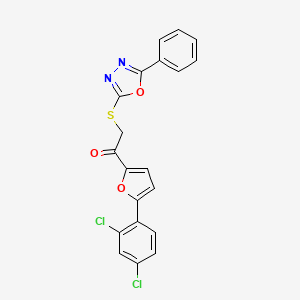
![N-(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B2732353.png)
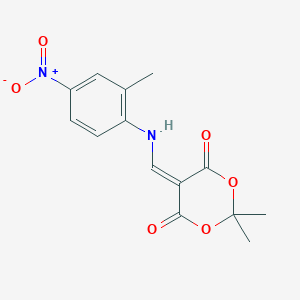
![N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide](/img/structure/B2732357.png)
